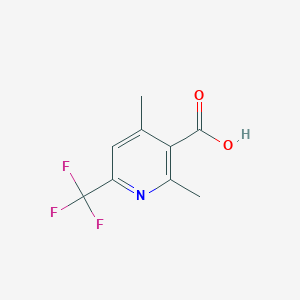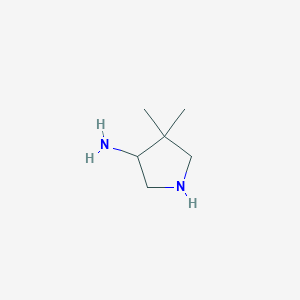
4,4-Dimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylpyrrolidin-3-amine is an organic compound with the molecular formula C6H14N2 It is a derivative of pyrrolidine, characterized by the presence of two methyl groups at the 4th position and an amine group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one.
Oxidation: The starting material undergoes oxidation to form N-substituted 3-oxo-pyrrolidone.
Imine Condensation: The 3-oxo-pyrrolidone is then subjected to imine condensation.
Reduction: Finally, the imine is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve scalable procedures that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to facilitate large-scale synthesis .
化学反応の分析
Types of Reactions
4,4-Dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, oxo derivatives, and amine derivatives .
科学的研究の応用
4,4-Dimethylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 4,4-Dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity.
Pathways Involved: It affects biochemical pathways related to neurotransmission, enzyme inhibition, and protein synthesis.
類似化合物との比較
Similar Compounds
3-Aminopyrrolidine: Lacks the methyl groups at the 4th position.
4,4-Dimethylpyrrolidin-2-one: Contains a carbonyl group instead of an amine group at the 3rd position.
N,N-Dimethylpyrrolidin-3-amine: Similar structure but with different substitution patterns
Uniqueness
4,4-Dimethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
特性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
4,4-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-6(2)4-8-3-5(6)7/h5,8H,3-4,7H2,1-2H3 |
InChIキー |
PSOSCZPVIGSAAZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


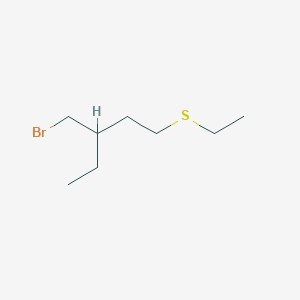
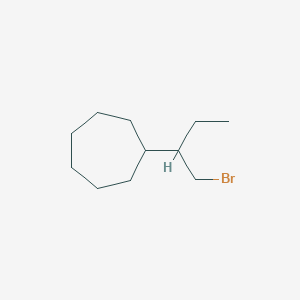
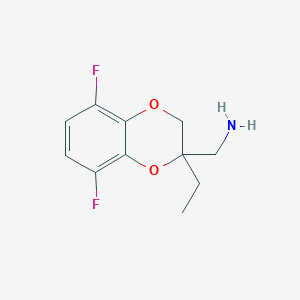

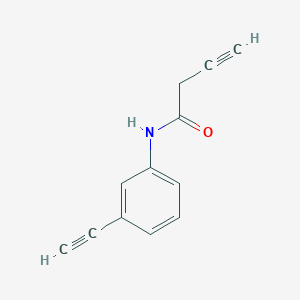
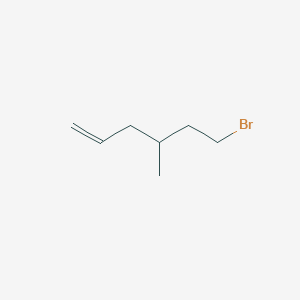
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
![(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)

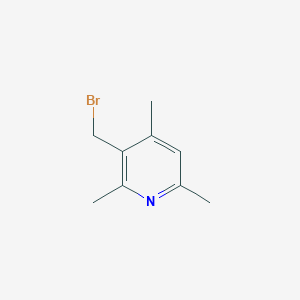
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)
